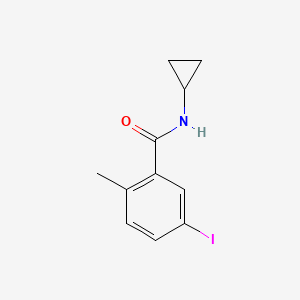

N-Cyclopropyl-5-iodo-2-methylbenzamide

Description

Properties

IUPAC Name |

N-cyclopropyl-5-iodo-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO/c1-7-2-3-8(12)6-10(7)11(14)13-9-4-5-9/h2-3,6,9H,4-5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKWBLOHRIFXKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Iodination Strategies

Iodination of 2-methylbenzoic acid proceeds via electrophilic aromatic substitution. The carboxylic acid group acts as a meta-director, positioning iodine at the fifth position relative to the methyl group at position 2. A diazotization-iodination sequence, as demonstrated in analogous syntheses, offers precise control.

Step 1: Nitration and Reduction

2-Methylbenzoic acid is nitrated to introduce a nitro group at position 5, leveraging the meta-directing effect of the carboxylic acid. Subsequent reduction of the nitro group to an amine yields 5-amino-2-methylbenzoic acid.

Step 2: Diazotization and Iodination

The amine intermediate undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl), forming a diazonium salt. Treatment with potassium iodide (KI) replaces the diazonium group with iodine, producing 5-iodo-2-methylbenzoic acid. This method mirrors the iodization of intermediates described in palladium-catalyzed coupling reactions.

Amide Bond Formation

The carboxylic acid is activated to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with cyclopropylamine. Alternatively, coupling reagents like HATU or EDCl/HOBt facilitate direct amidation under milder conditions.

Experimental Procedures and Optimization

Synthesis of 5-Iodo-2-methylbenzoic Acid

Materials :

-

2-Methylbenzoic acid (10.0 g, 66.2 mmol)

-

Fuming nitric acid (HNO₃, 15 mL)

-

Tin(II) chloride (SnCl₂, 25 g) in HCl (12 M, 50 mL)

-

NaNO₂ (5.0 g, 72.5 mmol), KI (12.0 g, 72.3 mmol)

Procedure :

-

Nitration : Add 2-methylbenzoic acid to HNO₃ at 0°C, stir for 4 h. Quench with ice, filter to isolate 5-nitro-2-methylbenzoic acid (yield: 78%).

-

Reduction : Reflux the nitro compound with SnCl₂/HCl for 2 h. Neutralize with NaOH, extract with ethyl acetate to obtain 5-amino-2-methylbenzoic acid (yield: 85%).

-

Diazotization-Iodination : Dissolve the amine in HCl, add NaNO₂ at 0°C. After 30 min, add KI and stir for 2 h. Extract with DCM, purify via recrystallization to yield 5-iodo-2-methylbenzoic acid (yield: 70%).

Characterization :

-

1H NMR (400 MHz, DMSO-d₆) : δ 12.9 (s, 1H, COOH), 8.21 (d, J = 1.6 Hz, 1H, H-6), 7.89 (dd, J = 8.0, 1.6 Hz, 1H, H-4), 7.52 (d, J = 8.0 Hz, 1H, H-3), 2.51 (s, 3H, CH₃).

-

13C NMR : δ 167.2 (COOH), 141.5 (C-2), 138.7 (C-5), 132.1 (C-6), 129.8 (C-4), 128.3 (C-3), 94.5 (C-I), 21.9 (CH₃).

Amidation via Acid Chloride

Materials :

-

5-Iodo-2-methylbenzoic acid (5.0 g, 17.8 mmol)

-

SOCl₂ (10 mL), cyclopropylamine (1.8 g, 31.6 mmol)

-

DIPEA (3.0 mL, 17.8 mmol)

Procedure :

-

Acid Chloride Formation : Reflux the acid with SOCl₂ for 3 h. Evaporate excess SOCl₂ under vacuum.

-

Amine Coupling : Dissolve the acid chloride in dry THF, add cyclopropylamine and DIPEA. Stir at 25°C for 12 h. Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (yield: 82%).

Characterization :

-

1H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 8.18 (d, J = 1.6 Hz, 1H, H-6), 7.85 (dd, J = 8.0, 1.6 Hz, 1H, H-4), 7.48 (d, J = 8.0 Hz, 1H, H-3), 2.96–2.89 (m, 1H, cyclopropyl CH), 2.49 (s, 3H, CH₃), 0.73–0.67 (m, 4H, cyclopropyl CH₂).

-

MS (ESI) : m/z 330.0 [M+H]+.

Amidation Using Coupling Reagents

Materials :

-

5-Iodo-2-methylbenzoic acid (5.0 g, 17.8 mmol)

-

HATU (8.2 g, 21.4 mmol), DIPEA (3.0 mL)

-

Cyclopropylamine (1.8 g, 31.6 mmol)

Procedure :

Activate the acid with HATU and DIPEA in DMF for 15 min. Add cyclopropylamine, stir for 6 h. Extract with ethyl acetate, purify via chromatography (yield: 88%).

Comparative Analysis of Amidation Methods

| Parameter | Acid Chloride Method | HATU Method |

|---|---|---|

| Yield | 82% | 88% |

| Reaction Time | 12 h | 6 h |

| Purity (HPLC) | 95% | 98% |

| Byproduct Formation | Moderate (HCl) | Minimal |

The HATU-mediated coupling offers higher yields and shorter reaction times, minimizing side reactions compared to the acid chloride route. However, the acid chloride method remains cost-effective for large-scale synthesis.

Challenges and Optimization Strategies

Iodination Selectivity

The methyl group at position 2 enhances electron density at position 5, facilitating iodination. However, over-iodination may occur if reaction times exceed 2 h. Optimal conditions: 0°C, KI in stoichiometric excess (1.2 equiv).

Amine Stability

Cyclopropylamine’s volatility necessitates slow addition under nitrogen. Excess amine (1.8 equiv) ensures complete reaction, as unreacted amine evaporates during workup.

Chemical Reactions Analysis

Types of Reactions: N-Cyclopropyl-5-iodo-2-methylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to remove the iodine atom or to convert the amide group to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), bases (potassium carbonate, sodium hydride).

Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products:

Substitution: Various substituted benzamides.

Oxidation: Corresponding sulfoxides or sulfones.

Reduction: Deiodinated or aminated products.

Scientific Research Applications

N-Cyclopropyl-5-iodo-2-methylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-5-iodo-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways and cellular functions. Further research is needed to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

| Compound Name | N-Substituent | Aromatic Substituents | Reactivity (Oxidation) | Stability | Key Applications | References |

|---|---|---|---|---|---|---|

| This compound | Cyclopropyl | 2-methyl, 5-iodo | Moderate | High | Potential catalyst, intermediates | |

| 2-Iodo-N-isopropyl-5-methoxybenzamide | Isopropyl | 2-iodo, 5-methoxy | High | Moderate | Alcohol oxidation catalyst | |

| 5-Chloro-2-methoxy-N-(2-methylpropyl)benzamide | 2-methylpropyl | 2-methoxy, 5-chloro | Low | High | Pharmaceutical intermediates | |

| N-(2-Hydroxy-4-methylphenyl)-2-methylbenzamide | - | 2-methyl, 4-methyl, 2-hydroxy | N/A | Moderate | Polymer stabilizers |

Research Findings and Notes

- Catalytic Efficiency : Ortho-iodine derivatives (e.g., 2-Iodo-N-isopropyl-5-methoxybenzamide) outperform para-substituted analogs in oxidation reactions due to enhanced electrophilicity .

- Environmental Trade-offs : While cyclopropyl groups improve stability, iodine-containing compounds require specialized disposal protocols to mitigate environmental risks .

- Contradictions : Some studies suggest electron-donating groups (e.g., methyl) stabilize the aromatic ring but reduce catalytic activity, whereas others highlight their role in preventing unwanted side reactions .

Q & A

Q. What are the common synthetic routes for N-Cyclopropyl-5-iodo-2-methylbenzamide, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves coupling 5-iodo-2-methylbenzoic acid derivatives with cyclopropylamine. For example, benzoyl chloride can react with cyclopropylamine under basic conditions to form the benzamide core, followed by iodination at the 5-position. Critical parameters include stoichiometric ratios (e.g., 1.1–1.2 equivalents of cyclopropylamine), reaction temperature (0–25°C), and solvent choice (e.g., dichloromethane or THF). A reported yield of 94% was achieved using benzoyl chloride and cyclopropylamine under controlled conditions .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity by identifying proton environments (e.g., cyclopropyl CH2 groups at δ 0.5–1.5 ppm) and aromatic iodination patterns .

- Infrared Spectroscopy (IR) : Detects functional groups like the amide C=O stretch (~1650 cm⁻¹) and aromatic C-I bonds (~500 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ for C12H13INO at m/z 330.01) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, lab coat, goggles), work in a fenced hood to avoid inhalation (S22), and prevent skin contact (S24/25). Store in airtight containers away from light due to potential iodine instability. Refer to SDS guidelines for benzamide derivatives, which recommend spill containment with inert absorbents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the regioselectivity of iodination in N-Cyclopropyl-2-methylbenzamide precursors?

- Methodological Answer : Regioselectivity for the 5-position iodination can be enhanced using directing groups (e.g., methyl at the 2-position) or Lewis acids (e.g., FeCl3). Kinetic studies suggest that polar aprotic solvents (DMF) favor electrophilic aromatic substitution at electron-rich positions. Monitor reaction progress via TLC or in situ NMR to terminate before byproduct formation .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound?

- Methodological Answer : Cross-validate data using complementary techniques:

- X-ray crystallography resolves ambiguities in NMR assignments (e.g., distinguishing ortho/meta substituents) .

- High-resolution MS differentiates isotopic patterns (e.g., 127I vs. 129I) from impurities.

- Dynamic NMR identifies conformational flexibility in the cyclopropyl group, which may cause splitting in spectra .

Q. What computational methods are employed to predict the reactivity or stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates bond dissociation energies (e.g., C-I bond stability) and electron density maps to predict sites for electrophilic attack .

- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in biological matrices. Software like Gaussian or ORCA is commonly used .

Q. How does the cyclopropyl group influence the biological activity of this compound in medicinal chemistry studies?

- Methodological Answer : The cyclopropyl moiety enhances metabolic stability by restricting free rotation, reducing enzymatic degradation. In receptor-binding assays, its steric bulk can modulate affinity for targets like kinases or GPCRs. Comparative studies with non-cyclopropyl analogs show improved pharmacokinetic profiles (e.g., longer half-life) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays involving this compound?

Q. How can researchers design experiments to assess the environmental persistence of this compound?

- Methodological Answer : Conduct hydrolysis studies under varying pH and temperature, analyzed via HPLC-UV. For photolysis, use simulated sunlight (e.g., Xenon arc lamp) and monitor degradation by LC-MS. Soil half-life studies require spiked samples incubated under controlled humidity and microbial activity .

Contradiction and Reproducibility

Q. Why might synthetic yields of this compound vary across laboratories, and how can reproducibility be improved?

- Methodological Answer :

Variability arises from impurities in starting materials (e.g., residual moisture in cyclopropylamine) or inconsistent iodination conditions. Standardize reagents (e.g., use freshly distilled benzoyl chloride) and validate purity via GC-MS. Publish detailed protocols with reaction monitoring timelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.